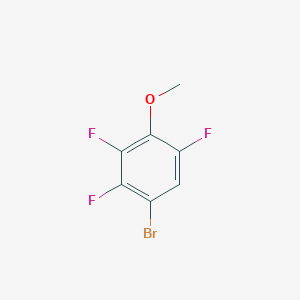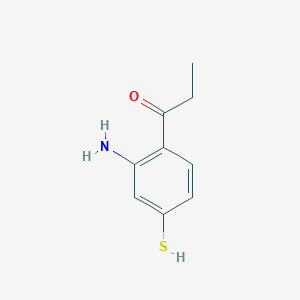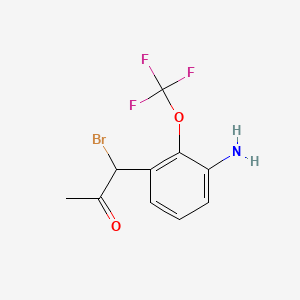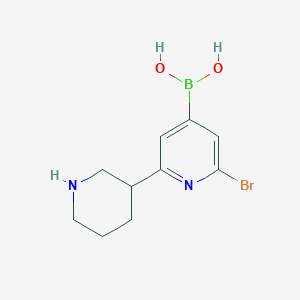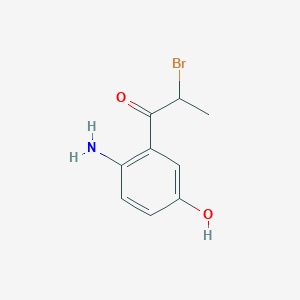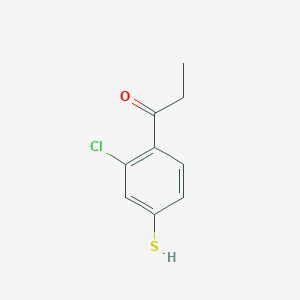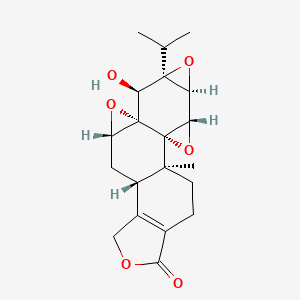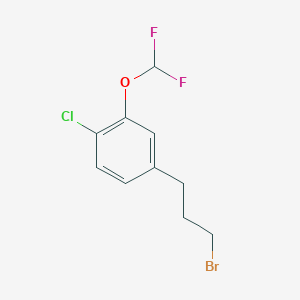
1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O It is a derivative of benzene, featuring bromopropyl, chloro, and difluoromethoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative, which is then subjected to halogenation to introduce the bromopropyl group.
Substitution Reactions: The chloro and difluoromethoxy groups are introduced through substitution reactions, where the appropriate reagents are used to replace hydrogen atoms on the benzene ring with chlorine and difluoromethoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The benzene ring can participate in coupling reactions, forming new carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated benzene derivatives with biological systems.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene involves its interaction with molecular targets and pathways. The bromopropyl group can act as a reactive site for further chemical modifications, while the chloro and difluoromethoxy groups influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to specific biological effects.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene: A closely related compound with similar substituents but different positions on the benzene ring.
1-Bromo-3-phenylpropane: A simpler compound with a bromopropyl group attached to a phenyl ring.
3-Bromo-1-phenylpropane: Another similar compound with a bromopropyl group in a different position.
Uniqueness
1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene is unique due to the specific combination and positions of its substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H10BrClF2O |
|---|---|
分子量 |
299.54 g/mol |
IUPAC名 |
4-(3-bromopropyl)-1-chloro-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrClF2O/c11-5-1-2-7-3-4-8(12)9(6-7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
InChIキー |
XDLNXHJKVVYEGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCCBr)OC(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


